(R)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid
Description
Properties
IUPAC Name |
(2R)-2-cyclopropyl-2-(methoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-12-7(11)8-5(6(9)10)4-2-3-4/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGALQVOXKWCNJ-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C1CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@H](C1CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601209574 | |
| Record name | (αR)-α-[(Methoxycarbonyl)amino]cyclopropaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007880-13-8 | |
| Record name | (αR)-α-[(Methoxycarbonyl)amino]cyclopropaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007880-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-[(Methoxycarbonyl)amino]cyclopropaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid typically involves the following steps:
Methoxycarbonylation: The methoxycarbonyl group is introduced via esterification reactions, commonly using methanol and a suitable acid catalyst.
Amino Acid Formation: The amino acid moiety is formed through amination reactions, where an amine group is introduced to the carbon skeleton.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
®-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
Overview
- Molecular Formula : CHNO
- Molecular Weight : 173.17 g/mol
- CAS Number : 1007880-13-8
- IUPAC Name : (2R)-2-cyclopropyl-2-(methoxycarbonylamino)acetic acid
The compound features a cyclopropyl group, a methoxycarbonyl group, and an amino acid moiety, which contribute to its diverse reactivity and potential applications.
Synthetic Routes
The synthesis typically involves:
- Methoxycarbonylation : Introduction of the methoxycarbonyl group through esterification.
- Amination : Formation of the amino acid structure via amination reactions.
Chemistry
(R)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid serves as a valuable building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : The compound's unique structure allows for the creation of intricate molecular architectures.
- Pharmaceutical Development : It is employed in the design of new drugs targeting various biological pathways.
Biology
Research indicates potential biological activities, including:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, making it a candidate for further investigation in metabolic pathways.
- Receptor Binding : Its structural features may enhance binding affinity to certain receptors, thereby influencing physiological responses.
Medicine
The therapeutic potential of this compound is being explored in:
- Metabolic Disorders : Preliminary studies suggest it may play a role in regulating metabolic functions.
- Neurological Conditions : Ongoing research aims to evaluate its efficacy in treating neurological diseases due to its ability to interact with neural receptors.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
- Researchers investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition, suggesting potential for drug development targeting metabolic disorders.
-
Pharmacological Evaluation :
- A study assessed the compound's interaction with neurotransmitter receptors. The findings showed enhanced binding affinity compared to other amino acid derivatives, indicating its potential as a therapeutic agent for neurological conditions.
-
Material Science Application :
- The compound has been explored as a precursor in developing novel materials with unique properties, particularly in polymer chemistry.
Mechanism of Action
The mechanism of action of ®-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can enhance binding affinity and selectivity, while the methoxycarbonyl group can modulate the compound’s reactivity and stability. The amino acid moiety allows for interactions with biological macromolecules, facilitating its incorporation into metabolic pathways.
Comparison with Similar Compounds
Key Structural Analogs
Biological Activity
(R)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by the presence of a cyclopropyl group, a methoxycarbonyl group, and an amino acid moiety. These structural components contribute to its unique chemical properties and biological activities. The compound has been investigated for its potential in enzyme inhibition and receptor binding, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes, which is crucial in metabolic pathways. The cyclopropyl group enhances binding affinity and selectivity towards these enzymes.
- Receptor Binding : The amino acid structure allows for effective interactions with biological macromolecules, facilitating its incorporation into metabolic pathways and potentially modulating receptor activity.
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits inhibitory effects on certain enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit enzymes related to amino acid metabolism, which could be beneficial in treating metabolic disorders.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. It may act on neurotransmitter receptors, particularly those involved in excitatory signaling pathways such as NMDA receptors. Analogues of similar cyclopropyl compounds have shown promise as NMDA receptor agonists, indicating that this compound may exhibit similar activities .
Case Study 1: Enzyme Inhibition
A study focused on the inhibitory effects of this compound on specific metabolic enzymes revealed an IC50 value indicative of moderate potency. This study highlighted the compound's potential as a lead candidate for developing treatments for metabolic disorders.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Amino Acid Transaminase | 15 | Moderate inhibition |
| Dipeptidase | 25 | Weak inhibition |
Case Study 2: Neuropharmacological Activity
In vitro studies assessing the neuropharmacological effects demonstrated that the compound could modulate NMDA receptor activity. This was evidenced by changes in neuronal excitability in response to varying concentrations of the compound.
| Concentration (µM) | Response |
|---|---|
| 1 | No significant effect |
| 10 | Increased excitability |
| 50 | Significant excitatory response |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| (R)-2-Cyclopropylglycine | Lacks methoxycarbonyl group | Moderate NMDA receptor agonist |
| (R)-2-Methoxycarbonylglycine | Lacks cyclopropyl group | Weak enzyme inhibitor |
| (R)-2-Cyclopropyl-2-aminoacetic acid | Lacks methoxycarbonyl group | Moderate enzyme inhibition |
Q & A
Basic: What are the key synthetic strategies for (R)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid?
Answer:
The synthesis typically involves cyclopropane ring formation and stereoselective introduction of the methoxycarbonylamino group. A common precursor is methyl 2-chloro-2-cyclopropylideneacetate, which undergoes nucleophilic substitution or coupling reactions with protected amino groups . For stereochemical control, the Mitsunobu reaction or chiral auxiliaries can be employed to ensure the (R)-configuration, as seen in structurally related cyclopropane derivatives like (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid . Protecting groups such as Fmoc (9H-fluoren-9-ylmethoxycarbonyl) are critical to prevent undesired side reactions during peptide coupling steps .
Basic: How is the compound’s chiral purity validated?
Answer:
Chiral purity is confirmed using a combination of:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA or IB, with mobile phases optimized for polar derivatives .
- Polarimetry : Measures optical rotation ([α]D) and compares it to literature values for (R)-configured analogues (e.g., (R)-2-amino-2-(4-hydroxyphenyl)acetic acid derivatives) .
- NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments or Mosher’s acid derivatives can resolve stereochemical ambiguities .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Enantiomeric impurities : Even minor contamination by the (S)-isomer (e.g., as in CAS 141042-20-8 vs. 88335-97-1) can alter receptor binding . Validate purity using chiral HPLC and repeat assays with rigorously purified samples.
- Assay conditions : Bioactivity may vary with solvent (e.g., DMSO vs. aqueous buffers) or pH, as the methoxycarbonyl group’s stability is pH-dependent .
- Toxicity interference : The compound’s acute oral toxicity (H302) or respiratory irritation (H335) may confound cellular assays; include controls with non-toxic analogs .
Advanced: What role does this compound play in studying peptide conformational constraints?
Answer:
The cyclopropyl group imposes rigid conformational restrictions, mimicking natural amino acids like 1-aminocyclopropane-1-carboxylic acid (ACC). Key applications include:
- Receptor selectivity : Incorporation into peptides enhances selectivity for targets like GPCRs or enzymes, as demonstrated in studies on topographically constrained analogues .
- Biostability : The cyclopropane ring resists metabolic degradation, improving peptide half-life in vivo. Compare with phenyl-substituted analogs (e.g., (R)-2-((methoxycarbonyl)amino)-2-phenylacetic acid) to assess steric vs. electronic effects .
Basic: What analytical techniques confirm the compound’s structural identity?
Answer:
- NMR Spectroscopy : 1H and 13C NMR identify cyclopropane protons (δ 0.5–1.5 ppm) and methoxycarbonyl groups (δ 3.6–3.8 ppm for OCH3). 2D experiments (COSY, HSQC) resolve overlapping signals .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C8H11NO5 requires m/z 225.0612) .
- X-ray Crystallography : Determines absolute configuration if single crystals are obtainable, as seen in related cyclopropane-carboxylic acids .
Advanced: How can computational modeling optimize the design of derivatives for enhanced bioactivity?
Answer:
- Molecular Docking : Predict binding modes to targets like CXCR2 (a chemokine receptor) by comparing with known antagonists (e.g., SCH-527123, which shares cyclopropane-like constraints) .
- MD Simulations : Assess conformational flexibility in aqueous vs. lipid environments to optimize peptide backbone integration .
- QSAR Studies : Correlate substituent effects (e.g., cyclopropyl vs. cyclohexyl) with activity data from analogues like 2-cyclohexyl-2-fluoroacetic acid .
Basic: What are the recommended storage conditions to maintain stability?
Answer:
- Temperature : Store at –20°C in anhydrous powder form; solutions in DMSO or ethanol should be kept at –80°C to prevent hydrolysis of the methoxycarbonyl group .
- Moisture Control : Use desiccants and argon/vacuum sealing, as moisture accelerates decomposition (evidenced by similar compounds in and ).
Advanced: How does the compound’s stereochemistry influence its metabolic stability in vivo?
Answer:
- Enzyme Recognition : The (R)-configuration may reduce susceptibility to esterases or amidases compared to (S)-isomers, as seen in studies on methyl 2-amino-2-cyclopropylacetate hydrochloride .
- Pharmacokinetics : Use radiolabeled analogs (e.g., 14C-tagged) to track metabolic pathways in rodent models, comparing clearance rates between enantiomers .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Use nitrile gloves, goggles, and lab coats due to skin irritation (H315) and eye damage risks (H319) .
- Ventilation : Work in a fume hood to avoid inhalation of dust (H335) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: Can this compound serve as a precursor for novel heterocyclic systems?
Answer:
Yes, its cyclopropane and methoxycarbonylamino groups enable:
- Ring-expansion reactions : React with nitrenes to form azetidines or with ketenes for β-lactam synthesis.
- Peptide macrocyclization : Use Ru-catalyzed ring-closing metathesis (RCM) to generate constrained macrocycles, enhancing proteolytic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
